molecular formula C8H7F2NO2 B14073581 3-Pyridinecarboxylic acid, 6-(difluoromethyl)-2-methyl-

3-Pyridinecarboxylic acid, 6-(difluoromethyl)-2-methyl-

Cat. No.: B14073581
M. Wt: 187.14 g/mol
InChI Key: IMBQFBYNPSDQFX-UHFFFAOYSA-N
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Description

3-Pyridinecarboxylic acid, 6-(difluoromethyl)-2-methyl- is an organic compound with the molecular formula C7H5F2NO2 It is a derivative of pyridinecarboxylic acid, characterized by the presence of a difluoromethyl group at the 6-position and a methyl group at the 2-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxylic acid, 6-(difluoromethyl)-2-methyl- typically involves the introduction of the difluoromethyl group and the methyl group onto the pyridine ring. One common method involves the reaction of 6-iodo-2,4-dimethyl-nicotinic acid ethyl ester with (trifluoromethyl)trimethylsilane in the presence of potassium fluoride and copper (I) iodide in 1-methyl-pyrrolidin-2-one at 70°C. This is followed by hydrogenation using palladium on activated carbon in ethanol and acetic acid under high pressure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity, as well as considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxylic acid, 6-(difluoromethyl)-2-methyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced pyridine derivatives.

    Substitution: The difluoromethyl and methyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives.

Scientific Research Applications

3-Pyridinecarboxylic acid, 6-(difluoromethyl)-2-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxylic acid, 6-(difluoromethyl)-2-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Picolinic acid (2-pyridinecarboxylic acid)
  • Nicotinic acid (3-pyridinecarboxylic acid)
  • Isonicotinic acid (4-pyridinecarboxylic acid)

Uniqueness

3-Pyridinecarboxylic acid, 6-(difluoromethyl)-2-methyl- is unique due to the presence of both the difluoromethyl and methyl groups, which confer distinct chemical properties and reactivity compared to other pyridinecarboxylic acids. These modifications can enhance its utility in specific applications, such as pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C8H7F2NO2

Molecular Weight

187.14 g/mol

IUPAC Name

6-(difluoromethyl)-2-methylpyridine-3-carboxylic acid

InChI

InChI=1S/C8H7F2NO2/c1-4-5(8(12)13)2-3-6(11-4)7(9)10/h2-3,7H,1H3,(H,12,13)

InChI Key

IMBQFBYNPSDQFX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)C(F)F)C(=O)O

Origin of Product

United States

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